(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the chloro and ethyl substituents. The final step involves the formation of the carboxamide linkage through a condensation reaction.
Formation of Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The chloro and ethyl groups can be introduced via electrophilic aromatic substitution reactions.
Condensation Reaction: The final step involves the reaction of the substituted benzo[d]thiazole with an appropriate carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets, such as enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It might also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the chloro and ethyl substituents, which may affect its reactivity and biological activity.
6-chlorobenzo[d]thiazole: Similar core structure but without the carboxamide linkage.
3-ethylbenzo[d]thiazole: Similar to the target compound but lacks the chloro substituent and carboxamide group.
Uniqueness
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of substituents and functional groups. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-2-21-12-8-7-10(18)9-14(12)24-17(21)20-15(22)16-19-11-5-3-4-6-13(11)23-16/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBPYHAEJMAMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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